Product packaging for Lithium propionate(Cat. No.:CAS No. 6531-45-9)

Lithium propionate

Cat. No.: B1261151
CAS No.: 6531-45-9
M. Wt: 80 g/mol
InChI Key: AXMOZGKEVIBBCF-UHFFFAOYSA-M
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Description

Historical Context of Alkanoate Chemistry and Lithium Salts in Scientific Inquiry

The study of alkanoates, the salts and esters of carboxylic acids, has a rich history intertwined with the development of organic chemistry. longdom.org Carboxylic acids themselves are a significant class of organic compounds, characterized by the carboxyl functional group (-COOH). longdom.org Their salts, including alkanoates, are formed by the reaction of a carboxylic acid with a base.

The scientific inquiry into lithium and its salts began in 1817 with the discovery of the element by Swedish chemist Johan August Arfwedson. uth.eduwikipedia.org Initially, lithium salts were explored for various applications, including as a treatment for gout in the 19th century, based on the observation that they could dissolve uric acid crystals in a laboratory setting. wikipedia.org However, the required concentrations for this purpose proved to be toxic. wikipedia.org

A pivotal moment in the history of lithium salts in scientific research came in 1949 when Australian psychiatrist John Cade discovered the mood-stabilizing effects of lithium carbonate, leading to its use in treating mania. uth.edunih.govacs.org This discovery marked a significant turning point, establishing lithium salts as crucial compounds in psychopharmacology. uth.edu Further research by Mogens Schou and others solidified lithium's efficacy in treating bipolar disorder, leading to its approval by the U.S. Food and Drug Administration (FDA) for this purpose in 1970. nih.govacs.org

Contemporary Significance of Carboxylate-Based Lithium Compounds in Chemical Research

In recent times, carboxylate-based lithium compounds, a category that includes lithium propionate (B1217596), have become increasingly significant in various areas of chemical research. These compounds are integral to the development of advanced materials and technologies.

One of the most prominent areas of research is in the field of energy storage, particularly in lithium-ion batteries (LIBs). mdpi.com Carboxylate-based compounds are being investigated as components of electrolytes and as electrode materials. mdpi.comresearchgate.net For instance, research has shown that the incorporation of certain lithium carboxylates can enhance the stability and performance of battery components. Specifically, they can contribute to the formation of a stable solid electrolyte interphase (SEI) layer on silicon anodes, improving cycling stability and capacity retention.

Furthermore, lithium carboxylates are being explored in the synthesis of metal-organic frameworks (MOFs). rsc.org These materials possess high surface areas and tunable pore structures, making them promising for applications such as gas storage, separation, and catalysis. rsc.org The interaction between lithium ions and carboxylate groups plays a crucial role in the selective adsorption properties of these frameworks. rsc.org

In polymer chemistry, lithium compounds, including carboxylates, are used in various applications. poworks.com They can act as catalysts or additives to improve the properties of polymers, such as enhancing the fuel efficiency of "green" tires and improving the quality of adhesives and sealants. poworks.com

Evolution of Research Trajectories in Lithium Propionate Studies

Early research involving this compound often focused on its fundamental physical and chemical properties. For example, studies have determined its equivalent conductance, viscosity, and apparent molar volume in various solvent mixtures to understand ion-solvent interactions. researchgate.net

More recently, the research focus has shifted towards more specialized and advanced applications. A significant area of investigation is its potential use in next-generation batteries. rsc.org For instance, ethyl propionate, a related ester, has been studied as a solvent in electrolytes for all-solid-state batteries. rsc.org Research into this compound itself explores its role in improving the low-temperature performance of lithium-ion cells. researchgate.net

Additionally, this compound is being investigated for its role in the synthesis of other complex organic molecules. For example, it can be used in the preparation of branched-chain sugar derivatives. researchgate.net The compound also finds use in the study of ionic liquids, where the behavior of alkylammonium alkanoates, including propanoates, is analyzed in aqueous solutions. rsc.org

The table below provides a summary of the key properties of this compound.

PropertyValue
Molecular Formula C₃H₅LiO₂
Molecular Weight 80.01 g/mol
CAS Number 6531-45-9
Appearance White crystalline powder
Melting Point ~604-607 K
Solubility Slightly soluble in water

Table 1: Physicochemical Properties of this compound. ontosight.aiguidechem.comchemeo.com

Detailed research findings have provided insights into the structural and thermodynamic properties of this compound. For instance, crystallographic studies have determined its crystal structure, revealing a monoclinic system with the space group P 1 21/c 1. nih.gov

The table below presents some of the crystallographic data for this compound.

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
a 9.6090 Å
b 4.9410 Å
c 8.6480 Å
β 94.99 °

Table 2: Crystallographic Data for this compound. nih.gov

The evolution of research on this compound demonstrates a clear trajectory from fundamental characterization to its application in sophisticated chemical systems, driven by the growing demand for advanced materials in energy, electronics, and synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5LiO2 B1261151 Lithium propionate CAS No. 6531-45-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2.Li/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMOZGKEVIBBCF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064401
Record name Propanoic acid, lithium salt
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Molecular Weight

80.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6531-45-9
Record name Propanoic acid, lithium salt (1:1)
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Record name Propanoic acid, lithium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, lithium salt
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Record name Lithium propionate
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Advanced Structural Characterization and Polymorphism of Lithium Propionate

Single Crystal X-Ray Diffraction (SCXRD) Analysis

Single crystal X-ray diffraction (SCXRD) provides definitive information on the three-dimensional arrangement of atoms within a crystal. For lithium propionate (B1217596), SCXRD has been instrumental in elucidating its crystal structure with high precision. nih.gov

Elucidation of Crystal System and Space Group Determination

SCXRD analysis has established that lithium propionate crystallizes in the monoclinic system. nih.govacs.org The specific space group has been identified as P2₁/c. nih.govacs.orgmdpi.com This space group indicates a centrosymmetric structure with a two-fold screw axis and a glide plane.

Refinement of Unit Cell Parameters and Atomic Coordinates

Detailed structural studies have provided precise unit cell parameters for this compound. The crystal structure has been determined at various temperatures, including 298 K (room temperature), 160 K, and 100 K. nih.govacs.org The refined unit cell parameters at 100 K are presented in the table below, derived from crystallographic information files. nih.govcrystallography.net

Table 1: Refined Unit Cell Parameters for this compound at 100 K. nih.govcrystallography.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.609
b (Å)4.941
c (Å)8.648
α (°)90.00
β (°)94.99
γ (°)90.00
Volume (ų)409.03
Z4

The atomic coordinates, which define the precise position of each atom within the unit cell, have also been determined through these SCXRD studies, providing a complete picture of the crystal structure. researchgate.netresearchgate.net

Investigation of Molecular Conformation and Intermolecular Interactions

The crystal structure of this compound reveals a bilayered arrangement, which is common for metal alkanoates. researchgate.net Within this structure, the lithium cations are coordinated by oxygen atoms from the propionate anions. The propionate anions themselves adopt a specific conformation. These structural arrangements are stabilized by a network of intermolecular interactions, primarily ionic bonds between the lithium cations and the carboxylate groups of the propionate anions.

Temperature-Dependent Structural Transitions

Differential Scanning Calorimetry (DSC) studies have revealed that this compound undergoes temperature-dependent phase transitions. nih.govacs.org Upon heating, it exhibits a solid-solid phase transition (SII-SI) at approximately 549.1 K (276°C). nih.govacs.org Following this, the compound melts at around 606.1 K (333°C). nih.govacs.orgresearchgate.net The solid-solid transition indicates a change in the crystal packing or molecular arrangement as the temperature increases, before the complete breakdown of the crystalline lattice at the melting point.

Powder X-Ray Diffraction (PXRD) Analysis for Bulk Phase Identification

Powder X-Ray Diffraction (PXRD) is a valuable technique for identifying crystalline phases in bulk materials. For this compound, PXRD analysis is used to confirm the bulk phase purity and identify it in mixtures. The diffraction pattern of this compound is characterized by a unique set of peaks corresponding to specific lattice plane spacings. Studies have utilized PXRD to identify this compound as a primary crystalline phase, referencing the Powder Diffraction File (PDF) entry 00-037-1558. mdpi.com This non-destructive technique is crucial for quality control and for studying the products of chemical reactions where this compound is formed. nih.govmdpi.com

Advanced Spectroscopic Characterization

In addition to diffraction methods, spectroscopic techniques provide further insight into the molecular structure and bonding within this compound. Fourier Transform Infrared (FTIR) spectroscopy has been employed to characterize the compound. nih.govacs.org The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of the propionate anion, including the symmetric and asymmetric stretching vibrations of the carboxylate group (-COO⁻), which are sensitive to the coordination environment of the lithium ion. osti.govresearchgate.net For instance, an absorption peak observed around 1577 cm⁻¹ is characteristic of lithium carboxylates. osti.gov These spectroscopic data complement the crystallographic findings, confirming the functional groups present and providing information about the nature of the chemical bonds within the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the vibrational modes of molecules, which act as a unique fingerprint for the compound and its bonding environment. In the case of this compound, FTIR is instrumental in characterizing the carboxylate group (COO⁻).

Studies have utilized Attenuated Total Reflection (ATR)-FTIR spectroscopy to analyze this compound, particularly when it is formed on electrode surfaces in lithium-ion batteries. osti.gov Key vibrational modes identified for this compound include the asymmetric and symmetric stretching of the carboxylate group. A peak observed at 1565 cm⁻¹ is assigned to the asymmetric COO⁻ stretching mode, while another at 1430 cm⁻¹ corresponds to the symmetric COO⁻ stretching mode. osti.gov The presence and position of these bands confirm the formation of the carboxylate salt. The interaction between the lithium ion and the propionate anion can influence the exact frequencies of these vibrations. nih.gov

Table 1: Key FTIR Vibrational Modes for this compound

Vibrational Mode Wavenumber (cm⁻¹) Reference
Asymmetric COO⁻ Stretch 1565 osti.gov

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which detects molecular vibrations through inelastic scattering of light, serves as a complementary technique to FTIR. It has been effectively used for the in situ monitoring and identification of this compound as a component of the silicon-electrolyte interphase (SiEI) in lithium-ion batteries. osti.govacs.org

Surface-Enhanced Raman Spectroscopy (SERS) has been particularly valuable in detecting this compound on silicon anode surfaces. acs.org Research shows a distinct Raman peak at 1565 cm⁻¹, which is attributed to alkyl carboxylates, specifically this compound. osti.gov This peak corresponds to the asymmetric COO⁻ stretching mode, corroborating the findings from FTIR analysis. The reversible evolution of this peak during the lithiation and delithiation cycles of a silicon anode provides evidence of the dynamic role of this compound within the SEI. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of specific nuclei, such as ¹H, ¹³C, and ⁷Li, providing detailed structural information in both solution and the solid state. While specific NMR studies exclusively on pure this compound are not extensively detailed in the provided context, the principles of solid-state NMR (ssNMR) are applicable. mst.edumdpi.com

For lithium-containing compounds, ⁷Li and ⁶Li NMR can be particularly insightful. jeol.com Solid-state NMR can distinguish between different lithium environments within a crystal lattice, which would be crucial for identifying and characterizing different polymorphs of this compound. mst.edumdpi.com The technique can measure internuclear distances and determine the coordination environment of the lithium ions with the propionate anions. In solution, NMR would be used to confirm the propionate structure through ¹H and ¹³C spectra and to study ion-solvent and ion-ion interactions.

Calorimetric and Thermal Analysis for Phase Behavior and Stability

The thermal properties of this compound, including its phase transitions and decomposition behavior, are critical for its application, especially in environments with varying temperatures like batteries.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of thermal transitions like melting, crystallization, and solid-solid phase transitions. tainstruments.commst.or.jp For this compound, DSC analysis can be used to determine its melting point and investigate potential polymorphic transitions. researchgate.netnist.gov A study of alkali C1-n.C4 alkanoates identified a fusion (melting) point for this compound, indicating a transition from a solid to a liquid state. nist.gov Such data is essential for defining the operational temperature limits of materials containing this compound. tainstruments.com

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. science.gov

Studies investigating the thermal behavior of components of the solid electrolyte interphase (SEI) have shown that this compound decomposes in a distinct temperature range. The thermal decomposition of this compound occurs between 300°C and 600°C. acs.orgosti.gov This process involves significant mass loss as the compound breaks down.

By coupling TGA with techniques like infrared spectroscopy (TGA-IR), the gaseous products evolved during decomposition can be identified. osti.gov

The decomposition of this compound itself, occurring between 300°C and 600°C, evolves 3-pentanone (B124093) as a gaseous product, leaving lithium carbonate (Li₂CO₃) as a solid residue. acs.orgosti.gov

It is also noteworthy that this compound can be a product of the earlier decomposition of other SEI components, such as lithium ethylene (B1197577) dicarbonate (B1257347) (LEDC). Between 50°C and 300°C, LEDC decomposes to form solid this compound and lithium carbonate, while evolving carbon dioxide (CO₂) and ethylene (C₂H₄) gases. acs.orgosti.gov

Table 2: Thermal Decomposition Stages Related to this compound

Temperature Range (°C) Decomposing Species Solid Products Gaseous Products Reference
50 - 300 Lithium Ethylene Dicarbonate (LEDC) This compound, Li₂CO₃ CO₂, C₂H₄ acs.orgosti.gov
300 - 600 This compound Li₂CO₃ 3-Pentanone acs.orgosti.gov

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₃H₅LiO₂
Carbon Dioxide CO₂
Ethylene C₂H₄
3-Pentanone C₅H₁₀O
Lithium Carbonate Li₂CO₃
Lithium Ethylene Dicarbonate (LEDC) C₄H₄Li₂O₆
Lithium Oxide Li₂O
Characterization of Solid Residual Species (e.g., Li2CO3, Li2O)

The thermal decomposition of this compound results in the formation of solid residual species, primarily lithium carbonate (Li₂CO₃) and, at higher temperatures, lithium oxide (Li₂O). The characterization of these inorganic residues is crucial for understanding the complete decomposition pathway and has implications in various applications, such as the analysis of the solid electrolyte interphase (SEI) in lithium-ion batteries.

Detailed research findings indicate that the decomposition process occurs in distinct stages. During the thermal degradation of this compound, lithium carbonate is formed as a stable intermediate solid residue. osti.govacs.orgosti.gov This process is often studied using techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and spectroscopic methods.

In the context of the SEI layer in lithium-ion batteries, it has been observed that this compound, a decomposition product of lithium ethylene dicarbonate (LEDC), further decomposes upon heating. osti.govacs.orgosti.gov This subsequent decomposition, occurring in the temperature range of 300–600 °C, yields pentanone as a volatile product and leaves behind solid lithium carbonate. osti.govacs.orgosti.gov

Decomposition of this compound to lithium carbonate.

Decomposition of lithium carbonate to lithium oxide: Li₂CO₃ → Li₂O + CO₂ you-iggy.com

The identification and characterization of these solid residues are often accomplished through a combination of analytical techniques. For instance, in studies involving the synthesis of lithium ferrite, where this compound is an intermediate, the resulting lithium carbonate is sometimes removed by washing with a dilute acid to isolate the desired product. akjournals.comakjournals.com Spectroscopic methods, such as infrared (IR) spectroscopy, are also employed to identify the characteristic absorption bands of lithium carbonate present in the residue. osti.gov

The following table summarizes the key findings related to the characterization of solid residual species from the thermal decomposition of this compound:

Decomposition Stage Temperature Range (°C) Solid Residual Species Analytical Techniques Source
This compound Decomposition300 - 600Lithium Carbonate (Li₂CO₃)TGA, DSC osti.govacs.orgosti.gov
Lithium Carbonate Decomposition> 600Lithium Oxide (Li₂O)TGA, DSC osti.govacs.orgosti.gov

Theoretical and Computational Studies of Lithium Propionate Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, energy, and other properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.govsmf.mx It has been applied to study various aspects of lithium-containing materials, including their structural, electronic, and phonon properties. researchgate.netresearchgate.net DFT calculations can provide valuable information on the energetics of these systems. For instance, DFT can be used to calculate Li+-solvent binding energies, which is crucial for understanding electrolyte behavior in lithium-ion batteries. osti.gov Studies have shown a correlation between the donor number (DN) and the Li+-solvent binding energy, making DFT a useful screening tool. osti.gov The choice of the functional, such as M06-2X, is important for accurately predicting thermodynamic properties. rsc.org

In the context of lithium-ion batteries, DFT has been employed to study the electronic structure of materials like lithium silicates (Li2SiO3 and Li4SiO4), revealing them to be insulators with significant band gaps. researchgate.net Furthermore, DFT calculations have been instrumental in understanding the decomposition of electrolyte components, a critical aspect of battery performance and safety. acs.org For example, the reductive decomposition of propylene (B89431) carbonate (PC) in the presence of lithium ions has been investigated using Li+(PC)n cluster models. acs.org

Molecular Orbital Analysis and Bonding Characteristics

Molecular orbital (MO) analysis provides a detailed picture of the bonding within a molecule. In the context of lithium propionate (B1217596) and related systems, MO analysis helps in understanding the nature of the interactions between the lithium ion and the propionate anion, as well as with any solvent molecules that may be present.

The bonding between a lithium cation and solvent molecules, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), has been a subject of extensive theoretical study. rsc.org These studies reveal that the inclusion of implicit solvent models can significantly affect the calculated stability of different solvated structures. rsc.org The nature of the bonding is not simple and can involve different conformers of the solvent molecules. rsc.org For instance, the interaction between Li+ and DMC is complicated by the existence of cis-cis and cis-trans conformers of DMC, with the Li+ complexation stabilizing the otherwise less favorable cis-trans conformer. researchgate.net

Conformer Analysis and Relative Stabilities

Many molecules, including lithium propionate and the solvent molecules it might be dissolved in, can exist in different spatial arrangements of their atoms, known as conformations. Conformer analysis involves identifying these different conformations and determining their relative stabilities.

For molecules like propionic acid and its esters, different conformers exist due to rotation around single bonds. acs.org For example, propionic acid has Z and E conformers, with the Z conformer being more stable. acs.org The presence of a lithium ion can influence the conformational preferences of solvent molecules. For instance, in electrolytes containing dimethyl carbonate (DMC), the Li+ ion has been found to significantly stabilize the highly polar cis-trans conformer relative to the nearly nonpolar cis-cis conformer that is more stable in the gas phase. researchgate.net This highlights the importance of considering the full range of possible conformers and their interactions with ions when studying these systems.

Reaction Pathway Energetics and Transition State Mapping

Understanding the mechanisms of chemical reactions requires knowledge of the energy changes that occur along the reaction pathway, including the identification of transition states. acs.org Computational methods are invaluable for mapping these pathways and calculating the associated energy barriers. nih.govrsc.org

In the context of lithium-ion batteries, the decomposition of electrolyte components is a critical process that affects the formation of the solid-electrolyte interphase (SEI). arxiv.org Theoretical studies have been used to investigate the reaction pathways for the decomposition of electrolyte solvents like ethylene carbonate (EC). acs.org These studies can identify the key intermediates and transition states involved in the formation of SEI components. acs.org The presence of a catalyst, such as a metal electrode surface, can significantly alter the reaction pathway and the products formed. acs.org For example, it has been shown that this compound can form on a tin electrode surface during the reduction of other electrolyte components. researchgate.netacs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including structural and transport properties. researchgate.netrsc.org

Elucidation of Lithium Ion Solvation Environments and Dynamics

MD simulations are particularly well-suited for studying the solvation of ions in solution. lidsen.com They can provide a dynamic picture of the arrangement of solvent molecules around a lithium ion and how this arrangement changes over time. lidsen.com This is crucial for understanding the transport properties of lithium ions in electrolytes, which is a key factor in the performance of lithium-ion batteries. lidsen.com

Simulation of Ion Transport Mechanisms within Polymer Matrices

The investigation of ion transport within polymer matrices is crucial for the development of next-generation solid-state batteries. Computational simulations, particularly molecular dynamics (MD), have emerged as a powerful tool to understand the intricate mechanisms governing the movement of lithium ions in these systems. nih.gov

Simulations of polymer electrolytes, such as those based on polyethylene (B3416737) oxide (PEO), have revealed that lithium ions move through a combination of mechanisms. nih.gov These include intra-chain hopping, where a lithium ion moves along a single polymer chain, and inter-chain hopping, where the ion jumps between different polymer chains. nih.gov The mobility of the polymer chains themselves also contributes to ion transport, a process known as co-diffusion. nih.gov

The introduction of lithium salts, such as this compound, into the polymer matrix significantly influences these transport mechanisms. The concentration of the salt plays a critical role; at higher concentrations, the formation of ion clusters can impede ion diffusivity. nih.gov The chemical nature of both the polymer and the salt anion are also key factors. For instance, carboxylate groups, like the propionate anion, tend to have a high affinity for lithium cations, which can limit ionic transport. rsc.org

Simulations allow for the detailed analysis of the lithium-ion coordination environment. acs.org They reveal how lithium ions coordinate with the oxygen atoms of the polymer backbone and the anions. The dynamics of these coordination shells are directly linked to the macroscopic ionic conductivity. acs.org By systematically varying the polymer architecture and salt composition in simulations, researchers can gain insights into how to design materials with enhanced lithium-ion conductivity. acs.org For example, incorporating electron-withdrawing groups can weaken the lithium-anion interaction, thereby improving ion mobility. rsc.org

Interactive Data Table: Simulated Ion Transport Properties in Polymer Electrolytes

Polymer System Salt Concentration (r = [Li]/[O]) Predominant Transport Mechanism Effect on Diffusivity
PEO/Lithium SaltLowIntra-chain and Inter-chain HoppingHigher Diffusivity
PEO/Lithium SaltHighCluster Formation, Co-diffusionLower Diffusivity
Polymer with Carboxylate GroupsN/AStrong Li+ Cation AffinityLimited Ionic Transport
Polymer with Sulfonate GroupsN/AWeaker Li+ Cation AffinityEnhanced Ionic Transport

Note: This table provides a generalized summary based on findings from various simulation studies. Specific values can vary depending on the exact polymer, salt, and simulation conditions.

Analysis of Intermolecular Interactions, Aggregation, and Dimerization Phenomena

The performance of this compound in various applications is heavily influenced by intermolecular interactions, which can lead to the formation of aggregates and dimers in solution. nih.gov Computational chemistry provides a molecular-level understanding of these phenomena, which are often challenging to probe experimentally.

Studies on lithium enolates, which share chemical similarities with this compound, have shown that these compounds commonly form dimers and tetramers in solution. nih.gov The extent of this aggregation is influenced by factors such as the substitution on the molecule. nih.gov Theoretical calculations, even at a modest level of theory, can effectively model the qualitative aspects of this aggregation behavior. nih.gov These models often incorporate the effects of solvent molecules coordinating to the lithium cation and the electrostatic interactions with the bulk solvent. nih.gov

In the context of battery electrolytes, the aggregation of lithium salts is a critical factor. acs.org In concentrated solutions, lithium ions are known to form various species, including free ions, solvent-separated ion pairs, contact ion pairs, and larger aggregates. acs.org The balance between these species is dictated by the concentration of the salt and the nature of the solvent. acs.org Molecular dynamics simulations can be used to probe the structure of these aggregates and the coordination environment of the lithium ions within them. researchgate.net

The formation of these aggregates has a direct impact on the electrolyte's properties, including its ionic conductivity and viscosity. Understanding the intermolecular forces that drive aggregation is therefore essential for designing electrolytes with optimal performance. These forces include ion-ion, ion-dipole, and dipole-dipole interactions. Time-dependent density functional theory (TDDFT) calculations can be employed to analyze the nature of the low-lying exciton (B1674681) states in molecular aggregates, providing insights into the role of intermolecular interactions. nih.gov

Automated Reaction Network Generation and Analysis for Complex Chemical Transformations

The chemical transformations of this compound, particularly in complex environments like a battery's solid-electrolyte interphase (SEI), can be incredibly intricate, involving numerous parallel and sequential reactions. acs.org Manually elucidating these reaction pathways is a daunting and often impractical task. arxiv.org Automated reaction network generation has emerged as a powerful computational approach to systematically explore the vast landscape of possible chemical reactions. mit.edu

This methodology utilizes algorithms to generate a comprehensive network of reactants, intermediates, products, and the elementary reactions that connect them. mit.edu By combining this network generation with quantum chemical calculations, it is possible to estimate the reaction energies and activation barriers for each step, thereby identifying the most plausible reaction pathways. acs.org

For example, in the context of SEI formation in lithium-ion batteries, automated reaction network generation has been successfully used to investigate the decomposition products of electrolyte components. acs.org This approach can validate previously proposed mechanisms and uncover novel reaction pathways that were not considered. acs.org For instance, studies have identified the formation of this compound as a decomposition product on electrode surfaces. acs.org

The application of these automated tools allows for a more complete and unbiased understanding of complex chemical systems. arxiv.org This is particularly valuable for predicting the degradation pathways of materials like this compound under various conditions, which is crucial for improving the longevity and safety of technologies such as lithium-ion batteries.

Predictive Modeling and Computational Design of Propionate-Derived Materials

Predictive modeling and computational design are becoming indispensable tools in the development of new materials with tailored properties. ucl.ac.uk In the context of propionate-derived materials, these approaches can accelerate the discovery and optimization process, reducing the need for extensive trial-and-error experimentation.

For instance, machine learning models can be trained on existing experimental data to predict the properties of new, un-synthesized materials. ucl.ac.uk These models can establish relationships between the chemical structure of a propionate-based compound and its performance in a specific application. This approach has been used to predict the efficacy of sodium propionate as an antifungal agent, with models successfully describing the growth behavior of fungi at various concentrations. jst.go.jpresearchgate.net

In the field of drug delivery and pharmaceuticals, predictive models are being developed to forecast the printability and performance of 3D-printed formulations, some of which could incorporate propionate-based excipients. ucl.ac.uk These models can significantly lower the barrier to entry for developing novel drug delivery systems. ucl.ac.uk

Furthermore, computational models are being used to understand the role of propionate in biological systems. Predictive models based on propionate metabolism-related genes have been developed to assess prognosis in certain types of cancer. nih.gov Similarly, the levels of propionate, a metabolite derived from gut microbiota, are being investigated as potential predictive biomarkers for certain health conditions. mdpi.com

The ultimate goal of these computational efforts is to move towards a rational design paradigm, where the properties of a propionate-derived material can be predicted in silico before it is ever synthesized in the lab. This will undoubtedly accelerate the pace of innovation in a wide range of fields where these materials are relevant.

Solution Phase Chemistry and Transport Phenomena of Lithium Propionate

Investigations of Electrolyte and Solvent Interactions

In solution, solvent molecules arrange themselves around ions in distinct layers known as solvation shells. The structure of these shells is governed by the nature of the ion-solvent interactions. For lithium propionate (B1217596), the small, hard lithium cation (Li⁺) strongly interacts with the negative pole of polar solvent molecules. In carbonate-based solvents, which are common in lithium-ion batteries, the lithium ion is known to coordinate with the carbonyl oxygen of the carbonate molecules. researchgate.net Experimental evidence from various spectroscopic techniques and computational modeling suggests that lithium ions typically form a tetrahedral solvation complex with organic carbonate molecules. researchgate.netrsc.org

The composition and structure of the Li⁺ solvation shell can change with salt concentration. At lower concentrations in propylene (B89431) carbonate (PC), the Li(PC)₄⁺ complex with a tetrahedral geometry is predominant. rsc.org However, as the concentration of lithium propionate increases, the propionate anions begin to enter the primary solvation shell, altering its structure. This leads to a reduction in the number of directly coordinating solvent molecules. rsc.org For instance, at high salt concentrations, only two PC molecules may directly coordinate with the Li⁺ ion. rsc.org This change in solvation architecture has a significant impact on the transport properties of the electrolyte.

In high concentration electrolytes, where the ratio of solvent molecules to lithium ions is low, Li⁺ is not fully solvated by four solvent molecules. acs.orgnih.gov This forces the propionate anion to play a more direct role in the coordination sphere of the lithium ion, leading to the formation of contact ion pairs and larger aggregates. acs.orgnih.gov The structure of the solvent itself also plays a role; for example, cyclic carbonate-based electrolytes can exhibit dimerization between solvent molecules of neighboring lithium-ion solvation shells, which can affect the macroscopic properties of the electrolyte, such as its viscosity. nih.gov

The interaction between the propionate anion and the solvent is also a crucial factor. In some systems, anion-solvent interactions can regulate the Li⁺-anion interaction. For example, the use of methyl propionate as a co-solvent can lead to a looser solvation shell, which facilitates ion transport. oup.com

The addition of co-solvents to an electrolyte formulation can significantly alter its properties. Co-solvents are often used to modify viscosity, dielectric constant, and the solvation environment of the ions. mdpi.com For instance, linear carbonates like dimethyl carbonate (DMC) are often mixed with cyclic carbonates such as ethylene (B1197577) carbonate (EC) to reduce the viscosity of the electrolyte. osti.gov

The introduction of ester co-solvents, such as methyl propionate (MP) and methyl acetate (B1210297) (MA), has been explored to improve the rate capability of lithium-ion cells. researchgate.net These co-solvents can influence the solvation shell of the lithium ion, potentially leading to faster desolvation kinetics and improved ionic conductivity. oup.comrsc.org Studies have shown that the presence of a co-solvent can alter the competitive coordination between the solvent, co-solvent, and the anion around the lithium ion. oup.com For example, in an EC-based electrolyte, the addition of MP as a co-solvent can induce anion-dipole interactions that result in a looser solvation sheath with greater anion participation. oup.com

Protic ionic liquids (PILs) have also been investigated as additives or co-solvents in electrolyte systems. acs.orgfigshare.comacs.org The interactions in these ternary systems (lithium salt + PIL + solvent) are complex. Studies on lithium bromide in aqueous solutions of 2-hydroxyethylammonium propionate-based PILs have shown that interactions between the lithium salt and the PIL predominate, and these interactions become stronger with increasing PIL concentration. figshare.comacs.org The volumetric and transport properties of these solutions are influenced by temperature, concentration, and the specific cation of the PIL. figshare.comacs.org

Electrochemical Properties and Interfacial Phenomena (focused on ion transport mechanisms and formation chemistry)

Kinetics of Lithium Ion Diffusion in Propionate-Containing Electrolytes

The rate of lithium ion (Li⁺) diffusion within the electrolyte is a critical factor governing the performance of lithium-ion batteries, especially at low temperatures and high charge/discharge rates. chinesechemsoc.org The inclusion of ester co-solvents, such as methyl propionate (MP), in conventional carbonate-based electrolytes has been shown to significantly enhance the kinetics of Li⁺ transport. digitellinc.comresearchgate.net

Research utilizing multinuclear pulsed field gradient (PFG) NMR experiments has demonstrated that Li⁺ diffusion is fastest in electrolytes containing an ester cosolvent like methyl propionate compared to standard carbonate-only blends, particularly at colder temperatures such as -20 °C. digitellinc.com This technique allows for the direct measurement of the self-diffusion coefficients of ions and solvent molecules in the electrolyte. digitellinc.comlidsen.com The enhanced performance is attributed to the low viscosity and low melting point of propionate esters, which helps to maintain the mobility of Li⁺ ions even when the temperature drops. chinesechemsoc.orgresearchgate.net

Chemical Pathways and Compositional Evolution of the Solid Electrolyte Interphase (SEI)

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. Its composition and stability are paramount for the long-term performance and safety of the cell.

This compound (CH₃CH₂CO₂Li) has been identified as a significant component of the SEI layer, particularly on silicon anodes which are known for their high capacity. acs.orgresearchgate.netacs.org Its formation is primarily linked to the decomposition of other SEI constituents that are formed from the reduction of electrolyte solvents like ethylene carbonate (EC). acs.orgresearchgate.net

Specifically, the initial one-electron reduction of EC can lead to the formation of lithium ethylene dicarbonate (B1257347) (LEDC). researchgate.net This LEDC is not always stable and can undergo further thermal or electrochemical decomposition. acs.orgresearchgate.netresearchgate.net Thermogravimetric analysis (TGA) coupled with other characterization techniques has shown that during heating, LEDC decomposes to produce solid residues of this compound and lithium carbonate (Li₂CO₃). acs.orgresearchgate.netresearchgate.netosti.gov This decomposition pathway adds to the chemical complexity of the SEI layer over time and cycling. acs.orgresearchgate.net

Table 2: Decomposition Pathway Leading to this compound in the SEI

Precursor Decomposition Condition Key Products Supporting Evidence
Ethylene Carbonate (EC) Electrochemical Reduction Lithium Ethylene Dicarbonate (LEDC) researchgate.net

Understanding the dynamic formation and evolution of the SEI requires a combination of powerful analytical techniques.

In-situ Characterization:

Surface-Enhanced Raman Spectroscopy (SERS): This technique has been successfully employed for the in-situ monitoring of the electrode-electrolyte interface. acs.orgresearchgate.net Studies have used SERS to detect the formation of this compound on silicon anodes during electrochemical cycling. acs.orgresearchgate.netosti.gov A characteristic Raman peak at approximately 1565 cm⁻¹, attributed to the asymmetric COO⁻ stretching mode of a carboxylate species, shows reversible evolution during the lithiation and delithiation of silicon, confirming its role as an SEI component. osti.gov

Ex-situ Characterization:

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique widely used for the ex-situ chemical analysis of the SEI layer after battery cycling and disassembly. escholarship.orgresearchgate.netdiva-portal.org By analyzing the core level spectra of elements like Carbon (C1s), Oxygen (O1s), and Lithium (Li1s), the chemical composition of the SEI can be determined. escholarship.orgresearchgate.net The presence of this compound would be identified by characteristic peaks in the C1s spectrum corresponding to the carboxylate carbon (O-C=O) at approximately 288-289 eV and the alkyl carbons (C-C, C-H) at lower binding energies. researchgate.net The O1s spectrum would show peaks related to the carboxylate oxygens. researchgate.net XPS studies have confirmed the presence of such carboxylate-based compounds in the SEI. escholarship.org

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the SEI. As established, TGA has been instrumental in identifying the decomposition pathway where lithium ethylene dicarbonate (LEDC) breaks down into this compound between 50-300°C, and the subsequent decomposition of this compound into lithium carbonate and pentanone at higher temperatures (300-600°C). acs.orgresearchgate.netosti.gov

Coordination Chemistry of Lithium Propionate

Lithium Ion Coordination Environments in Crystalline and Amorphous States

While Ligand Field Theory (LFT) is most directly applicable to transition metal complexes with d-electrons, the principles of electrostatic interaction that underpin it are crucial for understanding the coordination of the lithium ion (Li⁺). libretexts.orgchemijournal.com The Li⁺ ion has no d-orbitals to be split; instead, its coordination environment is determined by electrostatic forces and steric effects. The propionate (B1217596) anion acts as a ligand, with the negatively charged oxygen atoms of the carboxylate group coordinating to the positively charged lithium ion.

In the crystalline state, lithium propionate (also known as lithium propanoate) features a well-defined coordination geometry. X-ray diffraction studies reveal that it crystallizes in the monoclinic system with the space group P2₁/c. nih.govacs.org The lithium ion is typically coordinated by oxygen atoms from neighboring propionate anions. In many lithium carboxylates, the lithium ion coordinates with the carboxylate oxygen atoms in a bidentate fashion, meaning it binds to both oxygen atoms of the same carboxylate group. However, bridging coordination modes are also prevalent.

The coordination environment around the lithium ion in crystalline this compound involves multiple oxygen atoms, leading to the formation of a coordination polymer. Structural studies of lithium propanoate have identified a bilayered arrangement, creating a 2D coordination polymer structure. acs.orgresearchgate.net

Table 1: Crystallographic Data for this compound This interactive table presents the crystallographic parameters for this compound.

ParameterValueReference
Chemical FormulaC₃H₅LiO₂ nih.gov
Crystal SystemMonoclinic nih.govacs.org
Space GroupP 1 2₁/c 1 nih.gov
a (Å)9.6090 nih.gov
b (Å)4.9410 nih.gov
c (Å)8.6480 nih.gov
β (°)94.99 nih.gov
Molecular Weight ( g/mol )80.0 nih.gov

In the amorphous state, the long-range order is lost. The coordination of the Li⁺ ion is more disordered, with a wider distribution of Li-O bond lengths and coordination numbers. This disordered environment is particularly relevant in materials like polymer electrolytes, where lithium salts are dissolved in a polymer matrix.

Lithium ions have a strong tendency to act as bridges between ligands, a characteristic that is central to the structure of this compound. The propionate ligand's carboxylate group can coordinate to lithium ions in several ways, including monodentate (one oxygen binds), bidentate chelation (both oxygens bind to the same Li⁺), and, most importantly for supramolecular structures, bidentate bridging.

In the bridging mode, each oxygen atom of the carboxylate group coordinates to a different lithium ion. This linking of metal centers and ligands leads to the formation of extended networks. In the case of this compound, this results in the creation of coordination polymers. acs.orgresearchgate.net These can be one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The crystal structure of lithium propanoate is a 2D coordination polymer with a bilayered arrangement. acs.orgresearchgate.net This bridging is crucial in defining the material's physical properties, such as thermal stability and solubility.

Structural Analysis of Ligand Field Effects and Coordination Geometries

Synthesis and Characterization of this compound-Based Coordination Complexes and Polymers

The synthesis of coordination compounds based on this compound can be achieved through various methods, often involving the reaction of a lithium salt (like lithium hydroxide (B78521) or lithium carbonate) with propionic acid. researchgate.net For instance, the decomposition of certain organometallic complexes can yield this compound as an intermediate product. researchgate.net

Coordination polymers are typically synthesized under solvothermal conditions, where the reactants are heated in a solvent above its boiling point in a sealed vessel. mdpi.comresearchgate.net This method allows for the controlled crystallization of the extended network structure.

Characterization of these complexes relies on a suite of analytical techniques:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise 3D arrangement of atoms, bond lengths, and bond angles in crystalline materials, providing insight into the coordination geometry and supramolecular structure. oup.comrsc.org

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present and to probe the coordination environment. Changes in the stretching frequencies of the carboxylate group (C=O) upon coordination with the lithium ion can confirm complex formation. researchgate.net

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify decomposition pathways. researchgate.net

Interfacial Interactions with Polymeric Chains and Modified Surfaces

The interaction of this compound with other materials, especially polymers, is a key area of research, primarily for developing advanced materials for lithium-ion batteries.

A significant challenge in developing all-solid-state lithium-ion batteries is creating solid polymer electrolytes (SPEs) that have high ionic conductivity and suppress the growth of lithium dendrites, which can cause short circuits. rsc.orgmdpi.com One promising strategy is to create single-ion conducting polymer electrolytes. acs.org In these materials, the anion is immobilized by attaching it to the polymer backbone, allowing only the lithium cations to move freely.

This is achieved by grafting lithium carboxylate branches, such as this compound derivatives, onto a polymer chain. researchgate.netrsc.org For example, a novel SPE was synthesized by grafting a lithium precursor, LiDMPA (from the reaction of dimethylol propionic acid and LiOH), onto a copolymer matrix. researchgate.netrsc.org This creates a structure where the carboxylate anions are covalently bonded to the polymer, enhancing the lithium-ion transference number (the fraction of total ionic conductivity contributed by Li⁺ ions). researchgate.net These grafted electrolytes can ensure a more homogeneous current distribution, which inhibits dendrite growth and improves battery performance and safety. researchgate.netrsc.org

Table 2: Performance of a Lithium Carboxylate Grafted Solid Polymer Electrolyte (SPE1) This interactive table summarizes the electrochemical properties of an SPE featuring grafted lithium carboxylate branches.

PropertyValueConditionsReference
Ionic Conductivity0.1 mS cm⁻¹25 °C researchgate.netrsc.org
Electrochemical Stability WindowUp to 5.0 V (vs. Li⁺/Li)60 °C researchgate.netrsc.org
Capacity Retention (LiFePO₄/Li cell)98.8% after 100 cycles0.2C rate, 60 °C researchgate.netrsc.org

Protective coatings are essential for stabilizing the interfaces between electrodes and electrolytes in lithium-ion batteries. ucsd.edu Unstable interfaces can lead to continuous electrolyte decomposition and capacity fade. A chemical reaction between a polyacrylic acid-based binder and residual lithium on the surface of a cathode material during cycling has been shown to form a "lithium propionic acid coating layer". researchgate.net

This in-situ formed coating layer is crucial for maintaining the stability of the electrode's layered structure. researchgate.net By passivating the surface, the coating prevents direct contact between the highly reactive electrode material and the electrolyte, reducing parasitic side reactions. The stability of such coating layers is critical for the long-term cycling performance and safety of high-voltage batteries. acs.orgresearchgate.net The uniformity and mechanical properties of the coating are key factors in its effectiveness at suppressing dendrite growth and ensuring stable ion transport. ucsd.edu

Hydrogen Bonding Interactions within Coordination Systems

Hydrogen bonding plays a pivotal, albeit variable, role in the supramolecular assembly of this compound coordination systems. The nature and extent of these interactions are fundamentally dependent on the presence or absence of protic co-ligands, such as water, within the crystal lattice.

In its anhydrous form, this compound's crystal structure is primarily an extended coordination polymer. nih.gov The propionate anion itself lacks classical hydrogen bond donor sites (like -OH or -NH groups). nih.gov However, its two carboxylate oxygen atoms are effective hydrogen bond acceptors. nih.gov Consequently, in the absence of any hydrogen bond donating species, the crystal packing is stabilized by ion-dipole interactions within the Li-O coordination network and weaker C-H···O interactions, rather than a robust hydrogen-bonding network.

The coordination chemistry is dramatically altered by the inclusion of water molecules, leading to the formation of hydrated this compound salts. In such systems, water molecules typically coordinate directly to the lithium(I) ion. These coordinated water molecules then act as potent hydrogen bond donors, forming strong O-H···O hydrogen bonds with the carboxylate oxygen atoms of adjacent propionate ligands. nih.gov This interaction is crucial for assembling the primary coordination polymers into higher-dimensional supramolecular architectures, such as layers or three-dimensional networks. The hydrogen bonds effectively link individual chains, reinforcing the entire crystal structure. nih.gov

The roles of the different species within a hydrated this compound coordination system can be summarized as follows:

ComponentRole in Hydrogen BondingDescription
Lithium (Li⁺) Ion Indirect (Polarizing Cation)Does not participate directly in hydrogen bonding but coordinates and polarizes the water molecules, increasing the acidity of their protons and strengthening their donor capability.
Propionate Anion Hydrogen Bond AcceptorThe two oxygen atoms of the carboxylate group act as primary acceptors for hydrogen bonds from coordinated water molecules. nih.gov
Water (H₂O) Hydrogen Bond DonorWhen present as a co-ligand, water molecules coordinated to Li⁺ ions are the primary hydrogen bond donors, bridging different coordination units. nih.gov

Detailed research on analogous hydrated lithium carboxylate structures reveals the typical geometry of these critical hydrogen bonds. nih.gov The interactions are characterized by specific bond distances and angles that define the strength and directionality of the supramolecular network.

Below are representative geometric parameters for hydrogen bonds found in hydrated lithium carboxylate coordination systems, which illustrate the interactions expected in hydrated this compound.

Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O (Water)HO (Carboxylate)~ 0.85 - 0.98~ 1.70 - 2.10~ 2.60 - 3.00~ 150 - 175

Note: The data in this table represents typical ranges observed in related hydrated metal carboxylate structures and serves as an illustrative guide for the interactions in hydrated this compound systems. nih.gov

Advanced Applications in Organic Synthesis and Catalysis Chemical Transformations

Lithium Propionate (B1217596) and its Enolates as Reactive Reagents

The utility of lithium propionate is most pronounced when it is converted into its more nucleophilic forms, such as enolates and homoenolates. These species are key intermediates for forming new carbon-carbon bonds with a high degree of control.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, and the "propionate" aldol reaction, in particular, is crucial for constructing complex molecular architectures found in many natural products by creating two new stereocenters. wiley-vch.de While various metal enolates are used, lithium enolates represent a fundamental approach, though historically they have been associated with low selectivity. semanticscholar.org The challenge lies in controlling the stereochemistry of the reaction to produce the desired diastereomer. wiley-vch.de

Modern methods have significantly improved the stereocontrol of aldol reactions involving lithium enolates. One successful strategy involves the use of chiral auxiliaries attached to the propionate unit. For instance, a camphor-based chiral ethyl ketone can be directly enolized with n-butyllithium to generate a reactive lithium enolate. semanticscholar.org This chiral enolate reacts with a wide range of aldehydes (aliphatic, aromatic, α,β-unsaturated) to afford syn-aldol products with high yields and excellent diastereomeric ratios, often ranging from 91:9 to over 98:2. semanticscholar.org The rigidity of the transition state, often rationalized by the Zimmerman-Traxler model, is enhanced by the chelation of the lithium cation, leading to high stereoselectivity. rsc.orgwikipedia.org The metal counterion is a principal factor in determining stereoselectivity, with shorter metal-oxygen bonds leading to a "tighter" transition state and greater stereocontrol. wikipedia.org

The effectiveness of this approach is demonstrated by its application in the synthesis of key fragments of complex natural products, such as the multi-drug resistance reversing agent hapalosin. semanticscholar.org

Table 1: Diastereoselectivity in Aldol Reactions of a Camphor-Derived Lithium Enolate semanticscholar.orgresearchgate.net

Aldehyde (RCHO) Product Diastereomeric Ratio (syn:anti) Yield (%)
Benzaldehyde >98:2 93
Isobutyraldehyde 95:5 95
Cinnamaldehyde >98:2 90

Homoenolates are reactive intermediates that allow for the functionalization of a molecule at the β-position relative to a carbonyl group, a transformation not achievable with standard enolates. uwindsor.ca Lithium homoenolates, or their synthetic equivalents, are valuable reagents for this purpose. However, their generation and use can be challenging because simple lithium homoenolates are often unstable and can cyclize to form cyclopropanolates. uwindsor.ca

To overcome this instability, several strategies have been developed. One approach involves the use of "masked" homoenolates, such as 3,3-diethoxypropyl-lithium, which can be prepared from the corresponding chloro-acetal and lithium naphthalenide. rsc.org This masked propanal homoenolate reacts with various electrophiles, and subsequent oxidation of the products from reactions with aldehydes or ketones yields γ-substituted butyrolactones directly. rsc.org

Another strategy is to generate a dilithiated species where the carboxylate group protects the molecule, allowing for reaction at the β-position. uwindsor.ca For example, dilithiation of 3-tosylpropanoic acid with n-butyllithium creates lithium 3-lithio-3-tosylpropanoate, a useful α-tosylated homoenolate anion that reacts with electrophiles to give 3-functionalized propanoic acids. researchgate.net Similarly, β-lithiopropionate can be generated from 3-chloropropionic acid and reacted with carbonyl compounds to form γ-hydroxy acids, which can then cyclize to γ-lactones. researchgate.net

Deoxypropionate and dipropionate units are common structural motifs in polyketide natural products, which exhibit a wide range of biological activities. kerriganchemistry.comacs.org The asymmetric synthesis of these building blocks is therefore of significant interest. Lithium-based reagents play a crucial role in several synthetic strategies aimed at producing these structures with high stereocontrol.

One powerful method involves the catalytic hydrogenation or hydrogenolysis of enantioenriched ketene (B1206846) heterodimers. nih.govcolab.wsnih.gov These heterodimers, prepared through catalytic asymmetric methods, can be stereoselectively transformed into either deoxypropionate or dipropionate derivatives. For instance, Pd/C-catalyzed hydrogenolysis of Z-ketene heterodimers provides access to anti-deoxypropionate derivatives with high diastereoselectivity (dr from 7:1 to >20:1) and excellent transfer of chirality. nih.gov Conversely, catalytic hydrogenation of the corresponding E-ketene heterodimers leads to syn,anti-dipropionate derivatives, also with high diastereoselectivity (up to 49:1 dr) and retention of enantiomeric excess. nih.govnih.gov

Another key strategy is the iterative conjugate addition of organocuprate reagents, such as lithium dimethylcuprate, to α,β-unsaturated esters. acs.org This method allows for the sequential construction of contiguous deoxypropionate units. The addition of lithium dimethylcuprate to an α,β-unsaturated ester that already contains a methyl group at the γ-position predominantly yields the syn adduct. acs.org This product can then be converted into a new enoate and subjected to another cuprate (B13416276) addition, allowing for the iterative and stereocontrolled growth of the polypropionate chain. acs.org

Table 2: Stereodivergent Synthesis from Ketene Heterodimers nih.govnih.gov

Ketene Heterodimer Isomer Reaction Condition Major Product Type Typical Diastereomeric Ratio (dr)
Z-Isomer Pd/C, H₂, MeOH (Hydrogenolysis) anti-Deoxypropionate 7:1 to >20:1

Homoenolate Chemistry for Regioselective Functionalization

Mechanistic Role in Specific Organic Reactions

Beyond serving as the primary nucleophile, this compound and related lithium species play important mechanistic roles in a variety of organic reactions, often acting as catalysts, initiators, or directing groups that control reactivity and selectivity.

Lithium-based reagents are widely employed in the ring-opening of strained cyclic compounds like epoxides, lactones, and other cyclic esters. rsc.orgmasterorganicchemistry.comnih.gov

Epoxides: The ring-opening of epoxides with nucleophiles is a valuable synthetic transformation. nih.govmdpi.com Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the least sterically hindered carbon atom. masterorganicchemistry.com Lithium reagents, including organolithiums and lithium enolates, are effective nucleophiles for this purpose. masterorganicchemistry.com The lithium cation can also act as a Lewis acid, coordinating to the epoxide oxygen and activating it towards nucleophilic attack. mdpi.com This activation is particularly important when using poor nucleophiles. organic-chemistry.org For instance, the addition of carboxylic acid dianions (generated using a lithium base) to epoxides is facilitated by the presence of lithium chloride (LiCl), which activates the epoxide. nih.gov

Lactones and Cyclic Esters: In the context of cyclic esters such as lactones, lithium compounds often serve as catalysts or initiators for ring-opening polymerization (ROP), a key process for producing biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). rsc.orgworktribe.comiaamonline.org Various lithium species, including alkyl lithium, lithium alkoxides, and lithium complexes with phenolate (B1203915) ligands, are effective for ROP. rsc.orgnih.govacs.org The polymerization can proceed via a coordination-insertion mechanism, where the lithium center coordinates the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by a lithium alkoxide initiator. iaamonline.org This process can be "living" or "immortal," allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. iaamonline.orgacs.org

Lithium plays a pivotal role in the direct functionalization of carboxylic acids and their derivatives, enabling transformations that might otherwise be difficult. msu.edu A common strategy involves the deprotonation of a carboxylic acid with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, to form a lithium carboxylate. researchgate.netfrontiersin.org Further deprotonation at the α-carbon generates a lithium enediolate (a dianion), a potent nucleophile that can react with various electrophiles. researchgate.net

This methodology allows for the α-functionalization of carboxylic acids. For example, chloroacetic acid can be converted into a lithiated intermediate that reacts with carbonyl compounds to yield α-hydroxy acids. researchgate.net Similarly, this approach has been used to functionalize indole-3-acetic acid derivatives. frontiersin.org

Furthermore, lithium reagents are central to the reduction of carboxylic acid derivatives. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts carboxylic acids, esters, and acyl chlorides into primary alcohols. msu.edu This transformation is a fundamental tool in organic synthesis for accessing alcohols from the carboxylic acid oxidation state. msu.edu

Reduction Reactions Involving this compound Precursors

The reduction of carboxylic acid derivatives is a fundamental transformation in organic synthesis. While this compound itself is a salt, its parent acid, propionic acid, and its corresponding esters serve as important precursors that can be reduced to primary alcohols. The reagent of choice for this transformation is often a powerful hydride source, such as lithium aluminum hydride (LiAlH₄). testbook.comlibretexts.org

Lithium aluminum hydride is a potent reducing agent capable of converting carboxylic acids and esters to primary alcohols. libretexts.org The reaction proceeds via the delivery of a hydride ion to the carbonyl carbon. In the case of esters like methyl propionate or ethyl propionate, the reaction mechanism involves the initial formation of an aldehyde intermediate. However, this aldehyde is more reactive than the starting ester and is immediately reduced further to the corresponding primary alcohol. libretexts.org Consequently, it is not possible to isolate the aldehyde intermediate under these conditions.

The reduction of propionic acid with LiAlH₄ also yields the corresponding primary alcohol, 1-propanol (B7761284). testbook.com Similarly, other activated forms of propionic acid, such as propionyl chloride, are readily reduced to 1-propanol by LiAlH₄. testbook.com These reactions are typically conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the violent reaction of LiAlH₄ with water or other acidic protons. testbook.com

A summary of reduction reactions of various propionate precursors using lithium aluminum hydride is presented below.

Table 1: Reduction of Propionate Precursors with Lithium Aluminum Hydride (LiAlH₄)

Precursor Product Reagent Key Findings Reference
Propionic Acid 1-Propanol LiAlH₄ Effective reduction to the primary alcohol. testbook.com testbook.com
Methyl Propionate 1-Propanol LiAlH₄ Reduction proceeds through a transient aldehyde intermediate. testbook.com testbook.com
Propionyl Chloride 1-Propanol LiAlH₄ Vigorous reaction yielding the primary alcohol. testbook.com testbook.com

Catalytic Aspects of this compound-Derived Species and Their Application

While this compound itself is not typically a catalyst, it can serve as a precursor or component in various catalytic systems. Its derivatives, particularly other metal propionates, exhibit significant catalytic activity in a range of organic transformations. Furthermore, lithium salts, including this compound, can act as additives or promoters, influencing the outcome of catalytic reactions. For instance, lithium iodide, a related lithium salt, is used as a promoter in the rhodium-catalyzed carbonylation process to produce propionic acid. google.com In a nickel-catalyzed reaction for the synthesis of lithium acrylate, this compound is formed as a notable side product. units.it

The thermal decomposition of complex precursors containing propionate ligands, such as lithium hexa(propionyl)ferrate(III), has been investigated for the synthesis of solid-state materials that can have applications in catalysis or as cathode materials in lithium-ion batteries. researchgate.net

A more direct application is seen in the catalytic activity of metal(II) propionate complexes. For example, new complexes of various metal(II) propionates (including Mn(II), Co(II), Ni(II), and Cu(II)) with imidazole (B134444) have been synthesized and characterized. mdpi.com These complexes have been shown to act as catalysts in the oxidation of styrene. mdpi.com The study revealed a relationship between the carbon chain length of the carboxylate and the catalytic activity, highlighting the role of the propionate ligand in tuning the complex's reactivity. mdpi.com

Table 2: Catalytic Applications of Propionate-Containing Species

Catalyst System / Precursor Reaction Role of Propionate/Lithium Key Findings Reference
Metal(II) propionate-imidazole complexes Styrene Oxidation The propionate is a ligand in the active catalyst. The nature of the carboxylate ligand influences catalytic activity. mdpi.com mdpi.com
Rhodium / Lithium Iodide Carbonylation to Propionic Acid Lithium salt acts as a promoter. Lithium iodide enhances the catalytic cycle for propionic acid synthesis. google.com google.com

The synthesis of propionates and their derivatives is a cornerstone of industrial and academic chemistry, with both metal-based and organic catalysts playing crucial roles.

Metal Catalysis: Transition metal catalysts are widely employed for the efficient synthesis of propionate esters. Catalytic systems based on nickel, cobalt, and iron iodides supported on silica (B1680970) gel have been shown to be effective for the synthesis of ethyl propionate from diethyl ether and carbon monoxide. researchgate.net Palladium-based catalysts are particularly versatile. For instance, a palladium catalyst system has been developed for the synthesis of linear esters, including propionates, directly from secondary and tertiary alcohols, offering high yields and selectivity. researchgate.net Ruthenium catalysts have also been utilized in the enantiospecific allylic substitution with lithium enolates of esters, including propionates, to construct sterically congested vicinal quaternary centers. nih.gov

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for various transformations, including those involving propionates. Chiral squaramide catalysts have been successfully used for the asymmetric conjugate addition of nitroacetate (B1208598) to ortho-quinone methides, yielding optically active α-nitro-β,β-diaryl-propionates with high enantioselectivity. rsc.org Another significant application is the racemization of α-aryl propionates, an important class of non-steroidal anti-inflammatory drugs (NSAIDs), using amidine-based organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). tandfonline.com DBU has also been employed as an efficient organocatalyst for the synthesis of cellulose (B213188) acetate (B1210297) propionate (CAP) from cellulose, where it serves the dual role of dissolving the cellulose and catalyzing the esterification. researchgate.net

Table 3: Comparison of Catalytic Methods in Propionate Synthesis

Catalytic Approach Catalyst Example Transformation Key Features Reference
Metal Catalysis Nickel/Cobalt/Iron Iodides Synthesis of ethyl propionate High-pressure reaction from diethyl ether and CO. researchgate.net researchgate.net
Metal Catalysis Palladium complex Synthesis of linear esters Direct conversion of alcohols with high selectivity. researchgate.net researchgate.net
Metal Catalysis Ruthenium complex Allylic substitution with ester enolates Forms vicinal quaternary centers with high enantioselectivity. nih.gov nih.gov
Organocatalysis Chiral Squaramide Asymmetric conjugate addition Produces optically active α-nitro-β,β-diaryl-propionates. rsc.org rsc.org
Organocatalysis DBU Racemization of α-aryl propionates Enables dynamic kinetic resolution of profen esters. tandfonline.com tandfonline.com

Q & A

Q. What are the established synthesis protocols for lithium propionate, and which analytical methods ensure purity validation?

this compound (CAS 16844-98-7) is synthesized via neutralization of propionic acid with lithium hydroxide. Key steps include stoichiometric titration under controlled pH (6.5–7.0) and vacuum drying to obtain crystalline solids. Purity validation requires:

  • Spectroscopic analysis : NMR (¹H/¹³C) to confirm molecular structure and absence of residual solvents.
  • Chromatography : HPLC with UV detection (210 nm) to quantify impurities (<0.5%).
  • Elemental analysis : Verify Li⁺ content via atomic absorption spectroscopy .

Q. How is this compound utilized in selective microbial culture media, and what are its inhibitory mechanisms?

this compound is added to MRS agar (0.2–0.3% w/v) alongside lithium chloride to suppress Gram-positive bacteria while promoting Bifidobacterium growth. Its propionate anion disrupts microbial membrane potential, while Li⁺ inhibits competing flora. Methodology includes anaerobic incubation (37°C, 72 hrs) and colony counting post-staining .

Q. What thermodynamic properties of this compound are critical for experimental design in organic reactions?

Key properties include:

  • Solubility : 48 g/100 mL in water (25°C), pH-dependent dissociation (pKa 4.88).
  • Thermal stability : Decomposes at 245°C, requiring inert atmospheres for high-temperature applications.
  • Hygroscopicity : Requires desiccated storage to prevent hydration .

Advanced Research Questions

Q. How can researchers resolve contradictions in propionate metabolism studies involving this compound?

Discrepancies arise from propionate’s dual role as a metabolic substrate (e.g., in gluconeogenesis) and inhibitor (via acyl-CoA derivatives). To address this:

  • Pathway-specific assays : Use ¹³C-labeled propionate with LC-MS to track incorporation into TCA cycle intermediates.
  • Enzyme profiling : Validate ACSS2’s acetate specificity (excludes propionate activation) via knockout models .

Q. What methodological considerations ensure reproducibility in this compound-based antimicrobial studies?

Critical factors include:

  • Media standardization : Precisely control Li⁺ (0.2%) and propionate (0.3%) concentrations to avoid batch variability.
  • Strain-specific calibration : Test Bifidobacterium subspecies for differential growth responses using gradient plates.
  • Negative controls : Include lithium-free media to isolate propionate’s effects .

Q. How can PICOT/FINER frameworks structure hypothesis-driven research on this compound’s neuroprotective effects?

Apply PICOT:

  • Population : Neuronal cell lines (e.g., SH-SY5Y).
  • Intervention : this compound (1–10 mM) under oxidative stress.
  • Comparison : Lithium carbonate vs. sodium propionate.
  • Outcome : Mitochondrial membrane potential (ΔΨm) via JC-1 assay.
  • Time : 24–48 hr exposure. FINER criteria: Ensure feasibility (in vitro models), novelty (comparison to other Li salts), and relevance to neurodegenerative pathways .

Q. What statistical approaches address variability in this compound’s efficacy across microbial studies?

Use multivariate regression to model variables:

  • Fixed effects : Propionate concentration, incubation time.
  • Random effects : Strain lineage, agar batch.
  • Sensitivity analysis : Monte Carlo simulations to quantify uncertainty in growth inhibition thresholds .

Methodological Best Practices

  • Data reporting : Include raw spectra (NMR/HPLC), growth curves, and p-values for inhibition assays.
  • Ethical compliance : Adhere to institutional guidelines for microbial disposal and lithium waste management .
  • Literature synthesis : Systematically compare findings across in vitro (e.g., microbial) and in vivo (e.g., rodent) models using PRISMA frameworks .

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